(23R)-1α-羟基-25,27-二氢脱维生素D3 26,23-内酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

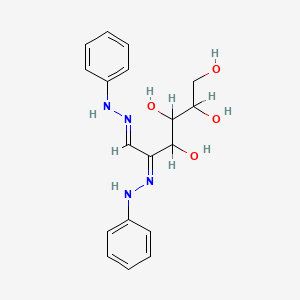

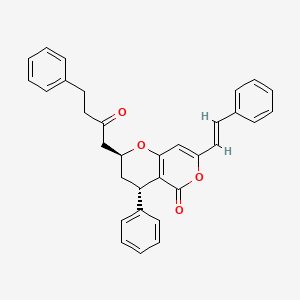

“(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a vitamin D receptor antagonist . It is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .

Synthesis Analysis

The biosynthesis of 25-hydroxyvitamin D3-26,23-lactone involves the incubation of two known metabolites of 25-hydroxyvitamin D3–23,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3–with kidney homogenate prepared from vitamin D-supplemented chickens . It is found that 23,25-Dihydroxyvitamin D3 is a far better substrate for production of 25-hydroxyvitamin D3-26,23-lactone than is 25,26-dihydroxyvitamin D3 .Molecular Structure Analysis

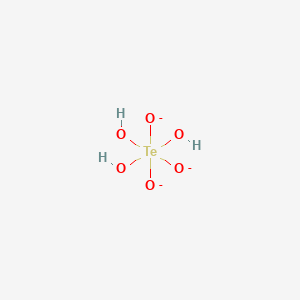

The molecular structure of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is determined by the species specificity of VDR, especially in the C-terminal region . The critical interaction between this compound and the two C-terminal hVDR Cys residues mediates the antagonistic effect of this compound .Chemical Reactions Analysis

The compound “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .科学研究应用

对细胞分化的拮抗作用

(23R)-1α-羟基-25,27-二氢脱维生素D3 26,23-内酯对细胞分化表现出拮抗作用。在人早幼粒细胞白血病(HL-60)细胞中,它抑制由1α,25-二羟基维生素D(3)诱导的HL-60细胞分化,但不抑制全反式维甲酸引起的细胞分化。这表明其在某些细胞分化过程中具有选择性的抑制作用(Ishizuka等人,2000)。

对维生素D激素受体的作用

该化合物对维生素D激素受体的结合亲和力表现出不同的影响。其结构修饰,如C24-烷基化和C2α-官能化,已被证明会影响其结合亲和力和拮抗活性,某些修饰导致生物活性显着增强(Saito等人,2006)。

在维生素D代谢中的作用

研究表明(23R)-1α-羟基-25,27-二氢脱维生素D3 26,23-内酯参与维生素D代谢。它与1α,25-二羟基维生素D(3)的分解代谢有关,研究表明它在肾脏中合成,并在维生素D3代谢中发挥作用(Tanaka等人,1980)。

属性

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone | |

CAS RN |

173388-21-1 |

Source

|

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

![[(1S,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3R)-3-(dimethylamino)-3-phenylpropanoate](/img/structure/B1240712.png)

![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)

![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)